N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclohexyl group at position 5 and a propanamide side chain modified with a phenylthio (-SPh) moiety at position 2. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its stability, hydrogen-bonding capacity, and role in modulating pharmacokinetic properties.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-15(11-12-23-14-9-5-2-6-10-14)18-17-20-19-16(22-17)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECWPBWQUJBBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide” typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the cyclohexyl and phenylthio groups. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazides and carboxylic acids or their derivatives to form the oxadiazole ring.
Substitution Reactions: Introducing the cyclohexyl and phenylthio groups under specific conditions, such as using appropriate bases or catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylthio group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, depending on the reagents used.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Including transition metal catalysts for facilitating various substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Exploring its use in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The pathways involved would depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in 1,3,4-Oxadiazole Derivatives
The bioactivity and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Observations :
- Lipophilicity : The cyclohexyl group in the target compound and its fluorophenyl-sulfonyl analogue () increases hydrophobicity compared to aryl-substituted derivatives (e.g., 8d, 8h) .
- Toxicity : Piperidinyl-sulfonyl derivatives (7k) exhibit hemolytic activity, suggesting that sulfonyl groups may increase cytotoxicity compared to thioether (-SPh) substituents .
Anti-Inflammatory Activity
1,3,4-Oxadiazole derivatives with sulfonamide groups (e.g., ) demonstrate notable anti-inflammatory activity, likely due to sulfonamide’s ability to inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. In contrast, phenylthio-substituted compounds (e.g., target compound) may exhibit distinct mechanisms, as thioethers can act as radical scavengers or modulate glutathione pathways .
Antimicrobial and Enzyme Inhibition
The absence of a sulfonyl group in the target compound may reduce antimicrobial efficacy but improve selectivity.
Physicochemical Properties
- Melting Points : Aryl-substituted oxadiazoles (e.g., 8d, 8h) have higher melting points (135–159°C) due to stronger π-π stacking, whereas alkyl-substituted analogues (e.g., 7k) melt at lower temperatures (66–68°C) .
- Solubility : Sulfonyl and nitro groups enhance water solubility via polar interactions, whereas cyclohexyl and phenylthio groups favor lipid solubility .
Biological Activity
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its biological effects, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 289.33 g/mol. The presence of the oxadiazole ring is significant as it is known to enhance biological activity through various mechanisms.
1. Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit considerable antimicrobial properties. For instance:
- A study highlighted that derivatives of 1,3,4-oxadiazoles showed strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. .
- The mechanism of action is believed to involve interference with biofilm formation and gene transcription related to bacterial virulence factors .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl) | Staphylococcus aureus | 2.0 µg/mL |
| N-acetyl derivatives | E. coli | 1.0 µg/mL |
| Other oxadiazole derivatives | Various strains | 0.5 - 2.0 µg/mL |
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in several studies:
- A notable investigation demonstrated that certain oxadiazole compounds exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The compounds were found to stimulate cell viability at lower concentrations while showing toxicity at higher doses .
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl) | A549 | 25 |
| N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl) | HepG2 | 30 |
| Other derivatives | Various | 15 - 40 |
3. Cytotoxicity Studies
Cytotoxicity assessments have shown variable results depending on the concentration and specific derivative tested:
- In a study involving L929 normal cells, certain derivatives did not significantly affect cell viability and sometimes even increased metabolic activity at lower concentrations .
Table 3: Cytotoxicity Effects on L929 Cells
| Dose (µM) | Viability (%) After 24h | Viability (%) After 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 79 |
| 50 | 74 | 67 |
| 25 | 97 | 103 |
Case Studies
Case Study: Antimicrobial Efficacy Against MRSA
A specific study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial colony counts compared to untreated controls, suggesting its potential as a therapeutic agent against resistant strains.
Case Study: Anticancer Activity in Mice
In vivo studies involving mice models treated with oxadiazole derivatives showed a marked decrease in tumor size compared to control groups. This suggests that these compounds may have potential applications in cancer therapy.
Q & A
Basic: What are the standard synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide?
Methodological Answer:
The synthesis typically involves a convergent approach :
Oxadiazole Core Formation : Cyclization of hydrazides with carboxylic acid derivatives (e.g., via refluxing with POCl₃ or using LiOH in THF/H₂O) to generate the 1,3,4-oxadiazole ring .
Electrophile Preparation : Reacting thiazole amines (e.g., 1,3-thiazol-2-amine) with bromopropanoyl chloride to form bromopropanamide intermediates .
Coupling Reaction : The oxadiazole thiol nucleophile is coupled with the bromopropanamide electrophile in polar aprotic solvents (e.g., DMF) using coupling agents like COMU® and triethylamine .
Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization (petroleum ether) ensure purity .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the cyclohexyl group (δ 1.2–2.1 ppm for 1H; δ 23–30 ppm for 13C), oxadiazole protons (δ 8.0–8.5 ppm), and phenylthio moiety (δ 7.2–7.6 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS/APCI-MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Assess purity (>95%) with retention times (e.g., 12–13 min using C18 columns) .
Basic: What are the primary biological targets for oxadiazole-containing propanamides?
Methodological Answer:
- Enzyme Inhibition : Lipoxygenase (LOX), urease, and kinases are common targets. Use in vitro assays (e.g., LOX inhibition via UV-Vis monitoring of conjugated diene formation at 234 nm) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria using agar diffusion methods .
Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?
Methodological Answer:
- Solvent Selection : Use DMF for coupling reactions due to its high polarity and ability to stabilize intermediates .
- Temperature Control : Maintain 0°C during coupling to minimize side reactions (e.g., epimerization) .
- Coupling Agents : Replace traditional EDCI/HOBt with COMU® for improved efficiency (yields increase from 24% to 54%) .
- Purification : Optimize column chromatography gradients (e.g., 50:50 cyclohexane/ethyl acetate) to reduce co-elution .
Advanced: How to resolve discrepancies in biological activity data across different studies?
Methodological Answer:
- Assay Validation : Standardize protocols (e.g., identical enzyme concentrations, pH, and incubation times) to minimize variability .
- Purity Verification : Use HPLC-MS to confirm compound integrity; impurities >5% can skew bioactivity .
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenylthio enhance LOX inhibition) .
- In Silico Studies**: Perform molecular docking to identify critical binding interactions (e.g., hydrogen bonds with LOX active site) .
Advanced: What computational strategies predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with LOX (PDB ID: 1LOX). Prioritize poses with hydrogen bonds to His372 and Val409 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) .
Advanced: How to address contradictions in NMR data interpretation for structural confirmation?
Methodological Answer:
- Heteronuclear Experiments : Use HSQC and HMBC to resolve ambiguous assignments (e.g., distinguishing oxadiazole C-2 from C-5) .
- Comparative Analysis : Reference NMR data of analogs (e.g., N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide derivatives) to validate chemical shifts .
- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening in cyclohexyl protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
